4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

Catalog No.
S775229
CAS No.
4489-34-3
M.F
C5H4Cl2N2O2S
M. Wt
227.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

CAS Number

4489-34-3

Product Name

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine

IUPAC Name

4,6-dichloro-2-methylsulfonylpyrimidine

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

InChI

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3

InChI Key

DROUVIKCNOHKBA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl

Synthesis:

4,6-Dichloro-2-(methylsulfonyl)pyrimidine has been synthesized through various methods, including the condensation of 2-amino-4,6-dichloropyrimidine with methanesulfonyl chloride. [] This research also details the purification and characterization of the synthesized compound using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Crystallographic Analysis:

Studies have employed X-ray crystallography to determine the crystal structure of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. This analysis revealed the molecule adopts a planar conformation with specific bond lengths and angles. []

Potential Applications:

Research suggests 4,6-Dichloro-2-(methylsulfonyl)pyrimidine may possess various potential applications, including:

  • Antimicrobial activity: Studies have investigated the compound's potential as an antimicrobial agent against various bacterial and fungal strains. However, further research is needed to determine its efficacy and safety profile. [, ]
  • Herbicidal activity: Some studies have explored the herbicidal potential of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, but more research is required to assess its effectiveness and selectivity in controlling weeds. []

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by the molecular formula C5H4Cl2N2O2SC_5H_4Cl_2N_2O_2S. This compound features two chlorine atoms located at the 4 and 6 positions and a methylsulfonyl group at the 2 position. It is recognized for its significant reactivity, particularly in chemoselective reactions involving amines and their derivatives, making it a valuable intermediate in organic synthesis .

  • Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, such as amines, leading to the formation of substituted pyrimidines.
  • Oxidation: The methylsulfonyl group can be oxidized to generate sulfone derivatives.
  • Reduction: This compound can undergo reduction to yield different products based on the reducing agents employed .

The compound exhibits remarkable chemoselectivity, particularly with weak bases like anilines, which preferentially displace the chlorine group. This selectivity is influenced by steric and electronic factors .

The synthesis of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine typically involves chlorination of 2-(Methylsulfonyl)pyrimidine. A common method includes:

  • Chlorination: Reacting 2-(Methylsulfonyl)pyrimidine with phosphorus oxychloride in the presence of a base like pyridine.
  • Reflux Conditions: The reaction is conducted under reflux to facilitate chlorination.
  • Purification: The product is purified through recrystallization .

Industrial production follows similar routes but employs larger reactors and continuous flow systems to optimize yield and purity.

4,6-Dichloro-2-(Methylsulfonyl)pyrimidine serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: Used in the development of various pharmaceutical compounds.
  • Agrochemical Production: Acts as a precursor for agrochemicals.
  • Material Science: Employed in creating hyperbranched poly(arylene pyrimidine ether)s due to its reactivity as a leaving group .

Research indicates that 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine interacts effectively with various amines, showcasing selective reactivity under different conditions. Studies highlight its ability to form stable complexes with nucleophiles, influencing both reaction pathways and product formation .

Several compounds exhibit structural similarities to 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
4-Chloro-2-(Methylsulfonyl)pyrimidine0.87Lacks the second chlorine atom at position 6
4-Chloro-6-Methyl-2-(Methylsulfonyl)pyrimidine0.80Contains a methyl group instead of chlorine at position 4
4-Chloro-6-Methoxy-2-(Methylsulfonyl)pyrimidine0.78Features a methoxy group instead of chlorine
4,6-Dichloro-5-Ethyl-2-(Methylsulfonyl)pyrimidine0.84Contains an ethyl group at position 5
4,6-Dichloro-2-(Methylthio)pyrimidine0.82Contains a methylthio group instead of methylsulfonyl

These compounds highlight the structural diversity within pyrimidine derivatives while emphasizing the unique positioning of functional groups in 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine that contributes to its distinct chemical behavior and applications .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4489-34-3

Wikipedia

4,6-Dichloro-2-(methylsulfonyl)pyrimidine

Dates

Modify: 2023-08-15

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